Flualamide

Vue d'ensemble

Description

Flutamide is a nonsteroidal antiandrogen . It is used together with a luteinizing hormone-releasing hormone (LHRH) agonist to treat metastatic prostate cancer in men . It is an acetanilide, non-steroidal orally active anti-androgen .

Synthesis Analysis

Flutamide has been synthesized conveniently in high yields and by an economically beneficial method. Benzotrifluoride was first nitrated and the product was reduced and acylated in one pot in the presence of iron powder and isobutyric acid to produce 3‐trifluoroisobutyranilide. Finally, flutamide was produced by further nitration .Chemical Reactions Analysis

Flutamide undergoes extensive first-pass metabolism in the liver, producing several metabolites. These metabolites are predominantly excreted in urine. One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .Physical And Chemical Properties Analysis

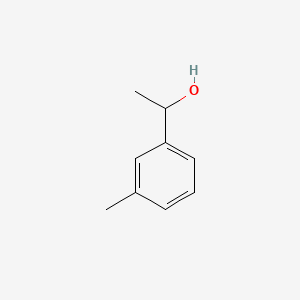

Flutamide has a chemical structure of 2-methyl-N [4-nitro-3-(trifluoromethyl)phenyl]propanamide . It is an acetanilide, non-steroidal orally active anti-androgen . More detailed physical and chemical properties could not be found in the available sources.Applications De Recherche Scientifique

1. Antidepressant Properties and Serotonin Uptake Inhibition

Flualamide, specifically fluoxetine (a derivative), has been extensively studied for its antidepressant properties and selective serotonin uptake inhibition. Fluoxetine's mechanism of action is primarily associated with the modulation of serotonin in psychiatric disorders. Studies have focused on fluoxetine's effects in various in vitro assays and animal studies, including receptor down-regulation, neurochemical, and behavioral models. Clinical effectiveness in treating depression and obsessive-compulsive disorders highlights its significant therapeutic impact (Wong, Bymaster, & Engleman, 1995).

2. Neurochemical Applications in Insect Physiology

Research into the neurochemical applications of flualamide-like compounds extends to the study of insects. Investigations into the localization of catecholamines in the brain of cockroaches, following treatment with drugs like reserpine and nialamide, have revealed insights into neurochemical pathways and responses in non-human organisms (Frontali, 1968).

3. Pesticide Effects and Oxidative Stress in Non-Target Organisms

The impact of flualamide derivatives like fluopimomide, used as pesticides, on non-target organisms like Caenorhabditis elegans, has been a subject of study. These studies focus on oxidative stress-related indicators and molecular mechanisms of toxicity, revealing the effects of such compounds on growth, locomotion, reproduction, and lifespan of model organisms (Zhang et al., 2022).

4. Cancer Research and Antiproliferative Activity

Fluoxetine, related to flualamide, has shown potential in cancer research. Its antiproliferative activity in tumor cells and its role in inducing apoptosis and cell cycle arrest have been studied, offering insights into potential cancer treatments (Krishnan, Hariharan, Nair, & Pillai, 2008).

5. Applications in Synthetic Polymer Studies

Fluorimetry techniques, which can involve flu-related compounds, have applications in the study of synthetic polymers. These techniques provide insights into the heterogeneous distribution of species in polymer systems, exploring aspects like conformational mobility and intermolecular reactions of macromolecular reagents (Morawetz, 1979).

Mécanisme D'action

Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor. In addition, Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis. Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen .

Safety and Hazards

Flutamide can cause serious liver problems. Symptoms of liver problems include upper stomach pain, itching, tiredness, loss of appetite, dark urine, clay-colored stools, or yellowing of your skin or eyes . It is recommended to get blood tests before starting treatment with flutamide, every month for the first 4 months of treatment, and periodically after the first 4 months .

Orientations Futures

Flutamide is usually taken every 8 hours. Your doctor may recommend a special diet to help prevent diarrhea. You will need frequent medical tests. It is recommended you get blood tests: before starting treatment with flutamide, every month for the first 4 months of treatment, and periodically after the first 4 months .

Propriétés

IUPAC Name |

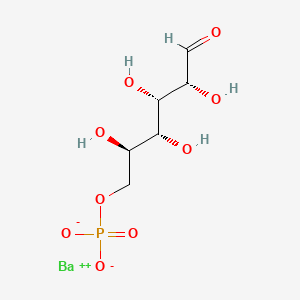

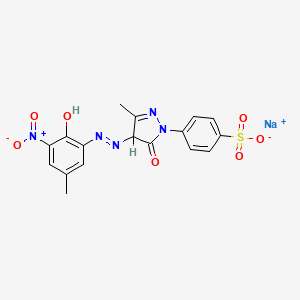

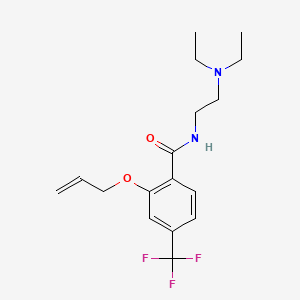

N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPORGATXHNRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863489 | |

| Record name | 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5107-49-3 | |

| Record name | Flualamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005107493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57F7CWY79K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one](/img/structure/B1619474.png)

![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)